molecular formula C12H20N4O B1478800 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one CAS No. 2097951-29-4

2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B1478800
CAS No.: 2097951-29-4
M. Wt: 236.31 g/mol
InChI Key: WHNSENSESGLLOC-UHFFFAOYSA-N
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Description

2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and piperidine derivatives, such as:

Uniqueness

What sets 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions .

Properties

IUPAC Name

2-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(13)12(17)16-6-3-4-10(8-16)11-5-7-15(2)14-11/h5,7,9-10H,3-4,6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNSENSESGLLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C2=NN(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 2
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 3
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 4
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 5
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 6
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

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